molecular formula C10H6CaN8O6 B3286427 Calcium urate CAS No. 827-37-2

Calcium urate

Cat. No.: B3286427
CAS No.: 827-37-2
M. Wt: 374.28 g/mol
InChI Key: XIKIPZDTTJQYGT-UHFFFAOYSA-L
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Description

Calcium urate is a chemical compound formed by the combination of calcium ions and urate ions. It is a salt derived from uric acid, which is a product of the metabolic breakdown of purine nucleotides. . This compound is often associated with medical conditions such as gout and kidney stones, where it can precipitate and form crystals in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions: Calcium urate can be synthesized through the reaction of uric acid with calcium hydroxide. The reaction typically involves dissolving uric acid in water and then adding calcium hydroxide to the solution. The mixture is stirred and heated to facilitate the reaction, resulting in the formation of this compound precipitate. The precipitate is then filtered, washed, and dried to obtain pure this compound crystals .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the controlled addition of calcium hydroxide to a solution of uric acid under specific temperature and pH conditions to optimize yield and purity. The resulting this compound crystals are collected, purified, and dried for various applications .

Chemical Reactions Analysis

Types of Reactions: Calcium urate undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to produce various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.

    Substitution: this compound can participate in substitution reactions where the urate ion is replaced by other anions or cations.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents for this compound include hydrogen peroxide and potassium permanganate.

    Reducing Agents: Reducing agents such as sodium borohydride can be used under controlled conditions.

    Substitution Reagents: Various acids and bases can facilitate substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound with hydrogen peroxide can produce allantoin and other oxidation products .

Scientific Research Applications

Calcium urate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of calcium urate involves its interaction with biological tissues and fluids. In medical conditions like gout, this compound crystals can deposit in joints and tissues, triggering an inflammatory response. The crystals interact with immune cells, leading to the release of pro-inflammatory cytokines and other mediators that cause pain and inflammation . The molecular targets and pathways involved include the activation of immune cells such as neutrophils and macrophages, which play a key role in the inflammatory process .

Comparison with Similar Compounds

    Ammonium Acid Urate: Another urate salt that forms under different conditions and has similar properties.

    Monosodium Urate: A common urate salt associated with gout and studied extensively for its role in inflammation.

    Potassium Urate: Similar in structure and properties but with potassium ions instead of calcium.

Uniqueness of Calcium Urate: this compound is unique due to its specific interactions with calcium ions, which influence its solubility and crystallization behavior. This makes it particularly relevant in the study of kidney stones and other calcium-related conditions .

Properties

IUPAC Name

calcium;6,8-dioxo-7,9-dihydro-1H-purin-2-olate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H4N4O3.Ca/c2*10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h2*(H4,6,7,8,9,10,11,12);/q;;+2/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIKIPZDTTJQYGT-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C12=C(NC(=O)N1)N=C(NC2=O)[O-].C12=C(NC(=O)N1)N=C(NC2=O)[O-].[Ca+2]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6CaN8O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40890528
Record name Calcium urate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40890528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

827-37-2
Record name Calcium urate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000827372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Purine-2,6,8(3H)-trione, 7,9-dihydro-, calcium salt (2:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Calcium urate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40890528
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Calcium urate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.427
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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